molecular formula C23H24N2O4 B14880713 (2Z)-7-[(dimethylamino)methyl]-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-7-[(dimethylamino)methyl]-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B14880713
M. Wt: 392.4 g/mol
InChI Key: JSEPUGKHDQIZFO-FBHDLOMBSA-N
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Description

MFCD18191949 is a chemical compound with unique properties and applications in various fields of science and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18191949 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:

    Initial Reactant Preparation: The starting materials are prepared under controlled conditions to ensure purity and reactivity.

    Reaction Steps: The reactants undergo a series of chemical reactions, such as condensation, cyclization, or addition reactions, to form the desired compound.

    Purification: The crude product is purified using techniques like recrystallization, chromatography, or distillation to obtain the final compound in high purity.

Industrial Production Methods

In industrial settings, the production of MFCD18191949 is scaled up using optimized reaction conditions to ensure efficiency and cost-effectiveness. This often involves:

    Batch or Continuous Reactors: Depending on the production scale, batch or continuous reactors are used to carry out the reactions.

    Automation and Monitoring: Advanced automation and monitoring systems are employed to maintain optimal reaction conditions and ensure consistent product quality.

    Quality Control: Rigorous quality control measures are implemented to verify the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD18191949 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert MFCD18191949 into reduced forms with different properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Various catalysts may be used to facilitate substitution reactions, depending on the specific functional groups involved.

Major Products

The major products formed from these reactions vary based on the reaction type and conditions. For example:

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Reduced forms with different chemical properties.

    Substitution Products: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

MFCD18191949 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals, materials, and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of MFCD18191949 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Receptors: It may bind to specific receptors or enzymes, modulating their activity.

    Pathway Modulation: It can influence various biochemical pathways, leading to changes in cellular processes.

    Molecular Interactions: The compound’s structure allows it to interact with other molecules, affecting their function and stability.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

(2Z)-7-[(dimethylamino)methyl]-2-[(1-ethyl-5-methoxyindol-3-yl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C23H24N2O4/c1-5-25-12-14(17-11-15(28-4)6-8-19(17)25)10-21-22(27)16-7-9-20(26)18(13-24(2)3)23(16)29-21/h6-12,26H,5,13H2,1-4H3/b21-10-

InChI Key

JSEPUGKHDQIZFO-FBHDLOMBSA-N

Isomeric SMILES

CCN1C=C(C2=C1C=CC(=C2)OC)/C=C\3/C(=O)C4=C(O3)C(=C(C=C4)O)CN(C)C

Canonical SMILES

CCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C(=C(C=C4)O)CN(C)C

Origin of Product

United States

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